molecular formula C8H6F2N2 B1529509 2-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridine CAS No. 1261844-48-7

2-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridine

Número de catálogo: B1529509
Número CAS: 1261844-48-7
Peso molecular: 168.14 g/mol
Clave InChI: CSQUQRRHDBLZMH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Nomenclature and Structural Identification

This compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature conventions, with the Chemical Abstracts Service number 1261844-48-7. The compound is also known by several synonymous names including 2-Difluoromethyl-7-azaindole and 1H-Pyrrolo[2,3-b]pyridine, 2-(difluoromethyl)-. The molecular formula is C₈H₆F₂N₂ with a molecular weight of 168.14 grams per mole. The structural identifier using Simplified Molecular Input Line Entry System notation is FC(c1cc2c([nH]1)nccc2)F, which precisely describes the arrangement of atoms within the molecule.

The compound exhibits a bicyclic structure consisting of a pyrrole ring fused to a pyridine ring, with the difluoromethyl group (CHF₂) attached at the 2-position of the pyrrole ring. This structural arrangement places the compound within the broader classification of azaindoles, specifically 7-azaindoles, where the nitrogen atom is located at position 7 of the bicyclic system. The presence of the difluoromethyl substituent significantly alters the electronic properties of the parent pyrrolopyridine scaffold, creating distinct physicochemical characteristics that distinguish it from other members of this chemical family.

Property Value Reference
Chemical Abstracts Service Number 1261844-48-7
Molecular Formula C₈H₆F₂N₂
Molecular Weight 168.14 g/mol
Melting Point Not Available
MDL Number MFCD18414144

Historical Context in Heterocyclic Chemistry

The development of pyrrolopyridine chemistry can be traced back to foundational research in the 1960s, when comprehensive synthetic methodologies for 1H-pyrrolo[2,3-b]pyridines were first established. Early investigations by researchers in 1969 demonstrated that 1H-pyrrolo[2,3-b]pyridines undergo various chemical transformations including nitration, nitrosation, bromination, iodination, and reactions with Mannich bases, predominantly at the 3-position. These early studies employed modifications of Madelung and Fischer syntheses of indoles to prepare numerous 2-, 3-, and 4-alkyl and aryl substituted derivatives, establishing the fundamental reactivity patterns that continue to guide synthetic approaches today.

The historical significance of pyrrolopyridine derivatives became more pronounced with the recognition of their biological relevance. Natural compounds containing 1H-pyrrolo[2,3-b]pyridine frameworks, particularly variolins obtained from Antarctic sponge Kirkpatrick Avarialosa, highlighted the inherent bioactivity of this structural class. These discoveries spurred intensive research into synthetic methodologies for accessing diverse pyrrolopyridine derivatives, with particular emphasis on developing efficient routes from readily accessible starting materials.

The introduction of fluorinated substituents, particularly difluoromethyl groups, represents a more recent advancement in pyrrolopyridine chemistry. The strategic incorporation of fluorine atoms into heterocyclic frameworks has been recognized as a powerful tool for modulating molecular properties, with fluorinated heterocycles emerging as crucial components in pharmaceutical development. The specific development of this compound reflects the evolution of synthetic chemistry toward creating molecules with enhanced metabolic stability, improved lipophilicity profiles, and superior binding characteristics.

Significance of Fluorinated Pyrrolopyridine Derivatives

Fluorinated pyrrolopyridine derivatives, exemplified by this compound, represent a convergence of structural innovation and functional enhancement in heterocyclic chemistry. The incorporation of fluorine substituents fundamentally alters the physicochemical properties of the parent heterocyclic framework, creating compounds with unique characteristics that extend far beyond simple structural modification. The difluoromethyl group specifically introduces a polar, hydrogen-bond donating functionality that can engage in distinctive intermolecular interactions while simultaneously conferring enhanced metabolic stability.

The significance of these fluorinated derivatives extends across multiple domains of chemical research and application. In medicinal chemistry, azaindoles have demonstrated remarkable therapeutic potential, with 7-azaindole derivatives appearing in a plethora of biologically active molecules. The introduction of fluorinated substituents has led to the development of several clinically successful compounds, including vemurafenib, a Food and Drug Administration-approved protein kinase inhibitor for melanoma treatment, and pexidartinib, approved for tenosynovial giant cell tumor therapy. These clinical successes underscore the profound impact that strategic fluorination can have on the therapeutic profile of heterocyclic scaffolds.

The structural properties of fluorinated pyrrolopyridines also make them valuable in materials science applications. Fluorinated thiophenes and related heterocycles have found extensive use in polymer chemistry and advanced materials development, suggesting potential applications for fluorinated pyrrolopyridines in similar contexts. The unique electronic properties imparted by fluorine substitution, including altered electron density distribution and modified frontier orbital energies, create opportunities for developing novel materials with tailored electronic and optical properties.

Recent synthetic advances have enabled efficient access to diverse fluorinated pyrrolopyridine derivatives through various methodological approaches. Contemporary research has demonstrated practical synthesis pathways utilizing substituted 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile precursors in cross-coupling processes and condensation reactions. These methodological developments have facilitated the exploration of structure-activity relationships within the fluorinated pyrrolopyridine chemical space, enabling systematic investigation of how different fluorinated substituents influence molecular properties and biological activities.

Derivative Type Key Properties Applications Reference
7-Azaindole Core Enhanced hydrogen bonding Kinase inhibition
Difluoromethyl Substitution Metabolic stability, lipophilicity modulation Drug development
Fluorinated Heterocycles Electronic property modification Materials science
Pyrrolopyridine Framework Structural diversity, synthetic accessibility Pharmaceutical research

The biological significance of fluorinated pyrrolopyridine derivatives is further emphasized by their demonstrated activities across various therapeutic areas. Recent studies have shown that 1H-pyrrolo[2,3-b]pyridine derivatives exhibit anticonvulsant, anticancer, analgesic, anti-inflammatory, anti-multidrug resistance, anti-hypertensive, and antipyretic activities. The addition of fluorinated substituents to these frameworks has consistently enhanced their pharmacological profiles, improving both potency and selectivity in many cases. The ability of fluorinated groups to modulate hydrogen bonding patterns, alter conformational preferences, and influence molecular recognition events makes them particularly valuable in the design of next-generation therapeutic agents.

Propiedades

IUPAC Name

2-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2/c9-7(10)6-4-5-2-1-3-11-8(5)12-6/h1-4,7H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQUQRRHDBLZMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=C2)C(F)F)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

2-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a compound that has garnered attention in the field of medicinal chemistry due to its notable biological activities, particularly in the context of cancer therapeutics. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Overview of Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of cellular proliferation and viability. The difluoromethyl group enhances its interaction with biological targets, potentially modulating enzyme activity or receptor binding, which is critical for its therapeutic effects.

Key Biological Activities

  • Antitumor Activity : The compound has been studied for its potential to inhibit various cancer cell lines, showing promising results in cytotoxicity assays.
  • Enzyme Inhibition : It interacts with specific kinases such as c-Met and FGFRs, which are pivotal in cancer progression and metastasis.
  • Induction of Apoptosis : this compound has demonstrated the ability to induce apoptosis in cancer cells, particularly in A549 lung cancer cells .

The mechanism of action for this compound involves:

  • Targeting Kinases : It inhibits key kinases involved in tumor growth and survival pathways. For instance, studies have shown that it selectively inhibits c-Met kinase with an IC50 value of 0.506 μM, indicating potent activity against this target .
  • Cell Cycle Arrest : The compound has been shown to effectively arrest the cell cycle at the G2/M phase in A549 cells, contributing to its antitumor effects .
  • Receptor Interaction : The difluoromethyl group allows it to act as a bioisostere for alcohols and thiols, facilitating interactions with various enzymes and receptors critical for cell signaling pathways .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

Cell LineIC50 (μM)
A5490.82 ± 0.08
HepG21.00 ± 0.11
MCF-70.93 ± 0.28
PC-30.92 ± 0.17

This table summarizes the cytotoxic effects observed in various cancer cell lines, indicating the compound's potential as a therapeutic agent.

Table 2: Inhibition Potency Against Kinases

Kinase TargetIC50 (nM)
c-Met506
FGFR17
FGFR29
FGFR325

The inhibition potency against key kinases highlights the compound's specificity and potential utility in targeted cancer therapies.

Case Studies

  • Study on FGFR Inhibition :
    A study reported the synthesis and biological evaluation of several pyrrolo[2,3-b]pyridine derivatives targeting FGFRs. Among them, a derivative exhibited potent inhibitory activity against FGFRs with IC50 values ranging from 7 to 25 nM and demonstrated significant antitumor effects in vitro on breast cancer cells .
  • Cytotoxicity Evaluation :
    Another investigation evaluated the cytotoxicity of various derivatives against four different cancer cell lines (A549, HepG2, MCF-7, PC-3). The most promising compound showed excellent cytotoxicity with IC50 values below 1 μM across all tested lines .

Aplicaciones Científicas De Investigación

Anticancer Properties

Targeting Tumor Growth:
Research indicates that derivatives of 1H-pyrrolo[2,3-b]pyridine, including those with difluoromethyl substitutions, exhibit significant antiproliferative effects against various cancer types. For instance, compounds derived from this scaffold have been shown to inhibit cell proliferation in solid tumors such as lung, pancreatic, and breast cancers. Specifically, one study reported that certain derivatives effectively targeted fibroblast growth factor receptors (FGFRs), which are critical in tumorigenesis. Compound 4h demonstrated potent inhibitory activity against FGFR1-3 with IC50 values ranging from 7 to 712 nM and significantly inhibited the proliferation of breast cancer cells in vitro .

Mechanism of Action:
The mechanism by which these compounds exert their anticancer effects often involves the modulation of protein kinases. For example, the inhibition of serine/threonine kinase PDK1 has been associated with reduced tumor growth and metastasis . This regulatory action is crucial as PDK1 is involved in the PI3K signaling pathway that governs cell survival and proliferation.

Inhibition of Inflammatory Responses

Phosphodiesterase Inhibition:
Another promising application of 2-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine derivatives is their role as selective phosphodiesterase (PDE) inhibitors. PDE4B inhibitors derived from this scaffold have shown efficacy in reducing pro-inflammatory cytokine release from macrophages exposed to stimuli like lipopolysaccharides. One notable compound demonstrated a significant reduction in TNF-α release, indicating its potential use in treating inflammatory diseases .

CNS Applications:
The selectivity of these compounds for PDE4B over other isoforms suggests their utility in central nervous system disorders where inflammation plays a role. A recent study highlighted a compound that exhibited favorable pharmacokinetic properties and selective inhibition against PDE4B, making it a candidate for further development in CNS disease therapeutics .

Synthesis and Structural Optimization

Synthetic Approaches:
The synthesis of this compound has been optimized to enhance yield and scalability. Techniques have been developed to produce these compounds efficiently while maintaining structural integrity necessary for biological activity. The ability to modify substituents at the C-2 position has led to the discovery of more stable and potent analogs, which are crucial for therapeutic applications .

Case Studies

Study Compound Tested Target IC50 Values (nM) Effect
4hFGFR1-37 - 712Inhibits proliferation and induces apoptosis in breast cancer cells
11hPDE4B0.8Reduces TNF-α release from macrophages
Various derivativesPDK1Not specifiedInhibits tumor growth across multiple cancer types

Comparación Con Compuestos Similares

Table 1: Key Structural Comparisons

Compound Name Substituent Position Substituent Type Key Properties/Activities Reference
2-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridine 2 -CF2H Enhanced metabolic stability, potential kinase inhibition (inferred)
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 5 -CF3 FGFR1 inhibition via H-bond with G485
5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine 3, 5 -Br, -C≡CPh Structural rigidity, luminescent materials
3-Nitro-5-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine 3, 5 -NO2, -OCH3-Ph Intermediate for amino derivatives (e.g., 3-amino-pyrrolo[2,3-b]pyridines)
5-(3,4-Dimethoxyphenyl)-3-nitro-1H-pyrrolo[2,3-b]pyridine 3, 5 -NO2, -OCH3-Ph (di-ortho) Improved solubility due to polar substituents

Key Observations :

  • Position 2 Substitutions : The difluoromethyl group at position 2 (vs. 3 or 5 in other compounds) minimizes steric clashes in binding pockets while retaining electronic effects. This contrasts with bulkier groups (e.g., phenylethynyl at position 3), which may restrict conformational flexibility .
  • Fluorinated vs. For example, 5-CF3 analogs show stronger FGFR1 inhibition via H-bonding with G485 , while -CF2H may optimize pharmacokinetics .

Key Observations :

  • The difluoromethyl group’s introduction may require specialized reagents (e.g., difluoromethylating agents) or late-stage modifications, contrasting with the straightforward Suzuki couplings used for aryl/heteroaryl substituents .
  • Nitro groups at position 3 serve as versatile intermediates for generating amino or acylated derivatives, enabling diversification .

Table 3: Activity and Property Comparisons

Compound Biological Activity LogP (Predicted) Solubility Key Interactions
This compound Inferred kinase inhibition (FGFR/JAK) ~2.1 (estimated) Moderate (polar -CF2H) H-bonding with hinge region
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine FGFR1 inhibition (IC50 < 100 nM) ~2.8 Low H-bond with G485
5-(4-Methoxyphenyl)-3-nitro derivative Intermediate for analgesic agents ~3.5 Low N/A (pro-drug)
N-(5-Phenyl-3-yl)nicotinamide (8a) Anticancer (purity 99%, HRMS confirmed) ~2.9 Moderate Nicotinamide moiety interaction

Key Observations :

  • Toxicity : Brominated analogs (e.g., 5-Bromo derivatives) require careful handling due to toxicity risks , whereas fluorinated groups are generally more metabolically stable .

Stability and Industrial Relevance

  • Thermal/Chemical Stability : Difluoromethyl groups enhance stability over labile substituents (e.g., nitro or bromo groups) .
  • Industrial Applications : Used in radiopharmaceuticals (e.g., [18F] labeling ) and as intermediates for kinase inhibitors .

Métodos De Preparación

Synthetic Strategies for the Pyrrolo[2,3-b]pyridine Core

The core 1H-pyrrolo[2,3-b]pyridine scaffold can be synthesized by several classical and modern methods:

  • Modified Madelung and Fischer Syntheses : These classical approaches, originally developed for indole synthesis, have been adapted to prepare 1H-pyrrolo[2,3-b]pyridines and their derivatives. They involve cyclization reactions of appropriately substituted precursors under basic or acidic conditions to form the fused pyrrole-pyridine ring system. These methods allow the introduction of various alkyl and aryl substituents at the 2-, 3-, and 4-positions of the ring.

  • Base-Catalyzed Cascade Reactions : Another approach involves the base-catalyzed cascade reaction of N-propargylic β-enaminones with arylaldehydes or N-sulfonyl imines, typically using potassium hydroxide as a catalyst. This method affords 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives with moderate to good yields and can be adapted for different substituents.

Introduction of the Difluoromethyl Group

The difluoromethyl (-CF2H) substituent is a key functional group for modulating biological activity and metabolic stability. Its introduction into the pyrrolo[2,3-b]pyridine framework requires specialized fluorination strategies:

  • Use of Difluoromethylating Reagents : The difluoromethyl group can be introduced via nucleophilic or electrophilic difluoromethylation reagents. For example, compounds like N-difluoromethylthiophthalimide have been synthesized on a large scale from commodity chemicals such as benzyl mercaptan and difluoromethyl chloride, providing a source of difluoromethyl groups for further transformations.

  • Fluorination of Pyridine Precursors : Starting from pyridine derivatives, fluorination can be achieved using reagents such as (diethylamino)sulfur trifluoride (DAST) or Selectfluor®. For instance, a practical five-step synthesis of 4-(difluoromethyl)pyridin-2-amine has been developed starting from 2,2-difluoroacetic anhydride, avoiding harsh fluorinating agents and sealed vessels. This method involves radical bromination, silver nitrate-mediated oxidation, fluorination, and deprotection steps to yield difluoromethyl-substituted pyridine intermediates suitable for further cyclization.

Cyclization to Form 2-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridine

The key step in the preparation is the cyclization that forms the fused pyrrole-pyridine system bearing the difluoromethyl substituent at the 2-position:

  • Cyclization of Amino-Substituted Pyridines : Amino-substituted difluoromethylpyridines can undergo intramolecular cyclization with appropriate electrophiles or under acidic conditions to form the pyrrolo[2,3-b]pyridine ring. For example, treatment of fluorinated pyridine intermediates with acids such as concentrated sulfuric acid can cleave protecting groups and promote ring closure.

  • Reduction and Functional Group Transformations : After cyclization, reduction steps (e.g., using zinc in acetic acid) can be employed to obtain the desired this compound compound in good yield, as other reducing agents like LiAlH4 or NaBH4 may be less effective.

Summary of a Representative Synthetic Route

Step Reaction Type Reagents/Conditions Yield/Notes
1 Radical Bromination 2,2-Difluoroacetic anhydride → gem-dibromomethyl-pyridine Moderate yield (~10% in some cases, optimization needed)
2 Oxidation Silver nitrate and DMSO to aldehyde ~69% yield
3 Fluorination (Diethylamino)sulfur trifluoride (DAST) Efficient fluorination step
4 Cyclization Acidic conditions (e.g., concentrated H2SO4) Promotes ring closure and protecting group removal
5 Reduction Zinc in acetic acid ~85% yield of final product

This sequence avoids hazardous fluorinating agents and sealed vessels, making it practical for scale-up.

Additional Notes on Reaction Conditions and Optimization

  • Temperature Control : Fluorination and cyclization steps require careful temperature control (e.g., cooling to −30 °C during chlorination steps or maintaining moderate temperatures during cyclization) to avoid side reactions and decomposition.

  • Purification : Filtration through Celite and recrystallization from solvents such as dichloromethane and petroleum ether are common purification steps to isolate intermediates and final products with high purity.

  • Scalability : Some synthetic routes have been validated on multigram to 100 g scales, demonstrating their potential for industrial application with appropriate optimization.

Comparative Analysis of Preparation Methods

Method Starting Materials Key Reagents Advantages Disadvantages
Modified Madelung/Fischer synthesis Substituted anilines or pyridines Bases or acids for cyclization Established methods, versatile for substitutions May require harsh conditions, limited fluorination options
Base-catalyzed cascade reaction N-propargylic β-enaminones + arylaldehydes KOH catalyst Moderate to good yields, milder conditions Limited to certain substituents
Difluoromethylation via N-difluoromethylthiophthalimide Benzyl mercaptan + HCF2Cl Chlorine gas, potassium phthalimide Scalable, practical for difluoromethyl introduction Requires handling of chlorine gas
Five-step synthesis from 2,2-difluoroacetic anhydride 2,2-Difluoroacetic anhydride + 4-methylpyridin-2-amine Radical bromination, silver nitrate, DAST, acid, zinc reduction Practical, avoids harsh fluorinating agents, scalable Radical bromination yield can be low, multiple steps

Research Findings and Optimization Insights

  • The introduction of the difluoromethyl group significantly improves metabolic stability and bioactivity of pyrrolo[2,3-b]pyridine derivatives, making the development of efficient synthetic routes critical.

  • Optimizing radical bromination yields and fluorination steps can enhance overall efficiency; use of alternative radical initiators or reaction conditions may be explored.

  • Acidic cyclization conditions must be balanced to remove protecting groups without degrading the difluoromethyl substituent or the heterocyclic core.

  • Reduction with zinc in acetic acid is preferred over stronger hydride reagents to avoid over-reduction or decomposition of sensitive intermediates.

Q & A

Q. What are the established synthetic routes for 2-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridine, and how can reaction conditions be optimized for scalability?

The synthesis typically involves multi-step protocols, including halogenation, cyclization, and fluorination. For example, regioselective fluorination via the Balz-Schiemann reaction or lithium-halogen exchange is critical for introducing the difluoromethyl group . Key steps include:

  • Cyclization : Use of NaH/THF for ring closure under controlled temperatures (0°C to rt) .
  • Functionalization : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic acids to introduce substituents at specific positions . Optimization focuses on solvent choice (dioxane or toluene), catalyst loading (e.g., Pd(PPh₃)₄), and temperature gradients (90–105°C) to improve yields (>70%) and purity (>95%) .

Q. How does the difluoromethyl group influence the compound’s physicochemical properties compared to non-fluorinated analogs?

The difluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability. Computational studies (e.g., LogP calculations) show a 0.5–1.0 unit increase in hydrophobicity compared to methyl or chloro analogs. This group also reduces enzymatic degradation by cytochrome P450, as observed in microsomal stability assays .

Q. What preliminary biological activities have been reported for this compound?

Derivatives exhibit inhibitory activity against fibroblast growth factor receptors (FGFR1–3) with IC₅₀ values of 10–50 nM in kinase assays. Antitumor activity is demonstrated in vitro (e.g., IC₅₀ = 1.2 µM against MCF-7 breast cancer cells) and in xenograft models (58–75% tumor volume reduction) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of more potent FGFR inhibitors based on this scaffold?

  • Position 3 : Introduction of pyrimidinyl groups (e.g., 4-pyrimidinyl) enhances hydrogen bonding with FGFR1’s hinge region (e.g., interaction with Asp641) .
  • Position 5 : Trifluoromethyl or methoxy groups improve selectivity by occupying hydrophobic pockets near Gly485 .
  • Substituent effects : Bulkier groups (e.g., 3,4-dimethoxyphenyl) increase steric hindrance, reducing off-target kinase binding . Methodology : Use molecular docking (AutoDock Vina) and free-energy perturbation (FEP) calculations to predict binding affinities .

Q. What experimental strategies resolve contradictions in reported biological data across similar pyrrolo[2,3-b]pyridine derivatives?

Discrepancies in IC₅₀ values (e.g., FGFR1 inhibition ranging from 10 nM to 1 µM) arise from:

  • Assay conditions : ATP concentration (10 µM vs. 100 µM) affects competitive inhibition readouts .
  • Cellular context : Differences in FGFR isoform expression (e.g., FGFR2 overexpression in NCI-H716 cells) alter compound efficacy . Resolution : Standardize assays using recombinant kinases (e.g., Eurofins KinaseProfiler) and validate in isogenic cell lines .

Q. What methodologies are recommended for assessing metabolic stability and toxicity profiles of this compound?

  • Metabolic stability : Incubate with human liver microsomes (HLM) and quantify parent compound loss via LC-MS/MS. The difluoromethyl group reduces oxidative metabolism (t₁/₂ > 120 min in HLMs) .
  • Toxicity : Screen for hERG inhibition (patch-clamp assays; IC₅₀ > 10 µM desired) and genotoxicity (Ames test ± S9 metabolic activation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridine
Reactant of Route 2
Reactant of Route 2
2-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.